2-Methoxy-4-[(methylamino)methyl]phenol
CAS No.: 42973-53-5
Cat. No.: VC6391154
Molecular Formula: C9H13NO2
Molecular Weight: 167.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42973-53-5 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.208 |
| IUPAC Name | 2-methoxy-4-(methylaminomethyl)phenol |
| Standard InChI | InChI=1S/C9H13NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-5,10-11H,6H2,1-2H3 |
| Standard InChI Key | DWVROQPEVDTYSN-UHFFFAOYSA-N |
| SMILES | CNCC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-Methoxy-4-[(methylamino)methyl]phenol belongs to the phenol family, characterized by a hydroxyl group attached to an aromatic hydrocarbon. Its IUPAC name, 2-methoxy-4-(methylaminomethyl)phenol, reflects the substitution pattern:
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Methoxy group (-OCH₃) at position 2.
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Methylaminomethyl group (-CH₂NHCH₃) at position 4.
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 42973-53-5 | |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.208 g/mol | |
| SMILES | CNCC1=CC(=C(C=C1)O)OC | |
| InChI Key | DWVROQPEVDTYSN-UHFFFAOYSA-N |
The hydrochloride form (CAS No. 150031-65-5) adds a chlorine atom, increasing the molecular weight to 203.67 g/mol .
Structural Analysis
The compound’s planar aromatic ring facilitates π-π stacking with protein residues, while the methylaminomethyl group enables hydrogen bonding and electrostatic interactions. Computational models predict a dipole moment of 2.8 Debye, suggesting moderate polarity conducive to aqueous and lipid environments .
Synthesis and Derivatives
Synthetic Pathways
The base compound is synthesized via a three-step process:
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Methylation of vanillylamine: Vanillylamine (4-hydroxy-3-methoxybenzylamine) reacts with methyl iodide to introduce the methylamino group.
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Reductive amination: Formaldehyde and methylamine condense onto the phenolic precursor under catalytic hydrogenation .
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Purification: Column chromatography isolates the product with >95% purity.
The hydrochloride derivative forms by treating the free base with hydrochloric acid, enhancing crystallinity for X-ray studies .
Stability and Solubility
While the free base’s solubility remains unquantified, the hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL at 25°C) . Both forms are stable at −20°C for long-term storage but degrade above 150°C.
Biochemical Applications
Proteomics and Enzyme Modulation
In proteomic studies, 2-methoxy-4-[(methylamino)methyl]phenol acts as a competitive inhibitor of tyrosine hydroxylase, reducing dopamine synthesis in neuronal models. Its affinity for catechol-O-methyltransferase (Km = 12 µM) suggests utility in Parkinson’s disease research .
Antibacterial Activity
Preliminary assays demonstrate moderate Gram-positive activity (MIC = 64 µg/mL against Staphylococcus aureus), attributed to membrane disruption via alkylation of phospholipids. Synergy with β-lactams enhances efficacy by 8-fold, implicating penicillin-binding protein interactions .
Comparative Analysis With Structural Analogs
The compound’s bioactivity surpasses analogs lacking the methylaminomethyl group. For example:
| Compound | Tyrosine Hydroxylase IC₅₀ | Antibacterial MIC (µg/mL) |
|---|---|---|
| 2-Methoxy-4-aminomethylphenol | 45 µM | 128 |
| 2-Methoxy-4-[(methylamino)methyl]phenol | 18 µM | 64 |
| 4-Methoxy-2-methylphenol | >100 µM | >256 |
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